N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
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Overview
Description
N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine is a chemical compound characterized by the presence of a dimethoxyphenyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine typically involves the reaction of 2,6-dimethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Another compound with a dimethoxyphenyl group, used in different chemical contexts.
Uniqueness
N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
121177-61-5 |
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Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-13(17-3)7-5-8-14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 |
InChI Key |
VSMRWTKLQJNEFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
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